molecular formula C16H9ClN8S B12635903 C16H9ClN8S

C16H9ClN8S

Cat. No.: B12635903
M. Wt: 380.8 g/mol
InChI Key: YRTAXFAKCUNHIB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H9ClN8S is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H9ClN8S typically involves multi-step organic reactions. One common synthetic route includes the reaction of chlorinated aromatic compounds with nitrogen-containing heterocycles under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

C16H9ClN8S: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

C16H9ClN8S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C16H9ClN8S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C16H9ClN8S: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous structures or functional groups

List of Similar Compounds

    C16H9BrN8S: A brominated analog with similar chemical properties.

    C16H9ClN8O: An oxygen-containing analog with distinct reactivity.

    C16H9ClN8Se: A selenium-containing analog with unique biological activities.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H9ClN8S

Molecular Weight

380.8 g/mol

IUPAC Name

6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9ClN8S/c17-10-3-1-9(2-4-10)11-7-12(21-20-11)15-24-25-14(22-23-16(25)26-15)13-8-18-5-6-19-13/h1-8H,(H,20,21)

InChI Key

YRTAXFAKCUNHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=NC=CN=C5)Cl

Origin of Product

United States

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